molecular formula C18H12O B1599384 4-Phenyldibenzofuran CAS No. 74104-10-2

4-Phenyldibenzofuran

Cat. No.: B1599384
CAS No.: 74104-10-2
M. Wt: 244.3 g/mol
InChI Key: JQIHNXZEJUGOSG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Phenyldibenzofuran primarily involves a cyclization reaction of an aromatic ring. Specifically, it can be synthesized through a series of addition and dehydration reactions of diphenylacetenone with phenol under acidic conditions . This method is commonly used in laboratories and industrial settings due to its efficiency and reliability.

Chemical Reactions Analysis

4-Phenyldibenzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Phenyldibenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyldibenzofuran involves its interaction with specific molecular targets and pathways. Its thermal stability and oxidation resistance make it effective in stabilizing high-temperature environments and protecting materials from ultraviolet radiation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Phenyldibenzofuran can be compared with other similar compounds such as dibenzofuran and benzo[b]naphthofuran. While all these compounds share a similar aromatic structure, this compound is unique due to its specific substitution pattern and resulting properties . For example:

Properties

IUPAC Name

4-phenyldibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIHNXZEJUGOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423760
Record name 4-Phenyldibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74104-10-2
Record name 4-Phenyldibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-iododibenzo[b,d]furan (4 g, 13.60 mmol), phenylboronic acid (1.99 g, 16.32 mmol), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (0.447 g, 1.08 mmol), Pd2(dba)2 (0.250 g, 0.272 mmol), K3PO4 (10.1 g, 47.6 mmol), 150 mL toluene and 15 mL water were charged in a 250 mL flask. The reaction mixture was degassed by bubbling N2 for 30 minutes and then heated to reflux under N2 overnight. The reaction was cooled to room temperature and the crude product was purified by silica gel column to yield 3.3 g (99%), which was confirmed by GC-MS.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
0.447 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd2(dba)2
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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